3-Fluoro-2,6-dimethylbenzaldehyde

Description

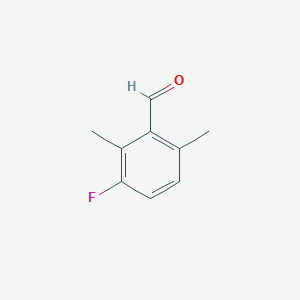

3-Fluoro-2,6-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C₉H₉FO It is characterized by the presence of a fluorine atom and two methyl groups attached to the benzene ring, along with an aldehyde functional group

Properties

IUPAC Name |

3-fluoro-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-4-9(10)7(2)8(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQOTYZBMGNSGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-2,6-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2,6-dimethylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature. The reaction can be represented as follows:

2,6-Dimethylbenzaldehyde+Selectfluor→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 3-Fluoro-2,6-dimethylbenzoic acid.

Reduction: 3-Fluoro-2,6-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2,6-dimethylbenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the development of fluorinated compounds with potential biological activity.

Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic aldehydes.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,6-dimethylbenzaldehyde depends on its specific application. In chemical reactions, the presence of the fluorine atom can influence the reactivity and selectivity of the compound. The aldehyde group is reactive and can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved vary based on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-3,5-dimethylbenzaldehyde

- 4-Fluoro-2,6-dimethylbenzaldehyde

- 3-Chloro-2,6-dimethylbenzaldehyde

Uniqueness

3-Fluoro-2,6-dimethylbenzaldehyde is unique due to the specific positioning of the fluorine atom and the two methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as altered reactivity and stability, compared to other similar compounds. The presence of the fluorine atom can also enhance the compound’s potential biological activity and its utility in various applications.

Biological Activity

Antimicrobial Activity

Fluorinated aromatic aldehydes have shown promise as antimicrobial agents. A study on related compounds found that the presence of fluorine atoms can enhance antimicrobial properties. While not directly tested, 3-fluoro-2,6-dimethylbenzaldehyde may exhibit similar activity.

Enzyme Inhibition

Fluorinated benzaldehydes have demonstrated enzyme inhibitory properties. The fluorine atom can increase binding affinity to enzyme active sites due to its electronegativity . this compound might interact with enzymes involved in various biological processes, potentially inhibiting their function.

Potential as a Pharmaceutical Intermediate

This compound serves as a valuable precursor in the synthesis of biologically active molecules. Its unique structure, combining fluorine and methyl substituents, makes it a promising starting material for developing novel pharmaceuticals.

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural features:

- Fluorine atom: Enhances lipophilicity and metabolic stability.

- Methyl groups: Affect electronic distribution and steric properties.

- Aldehyde group: Provides a reactive site for further modifications.

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it to similar compounds:

Research Gaps and Future Directions

While the biological activity of this compound has not been extensively studied, its structural features suggest potential applications in drug discovery and development. Future research should focus on:

- Direct antimicrobial assays against various pathogens.

- Enzyme inhibition studies, particularly with metabolic enzymes.

- In vivo toxicity and pharmacokinetic studies.

- Structure-activity relationship studies to optimize biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.